molecular formula C23H25ClN2O4 B2358839 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097888-38-3

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

Cat. No.: B2358839
CAS No.: 2097888-38-3
M. Wt: 428.91
InChI Key: ZRRLDLLZZIDZCS-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . This particular compound also contains a morpholine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring. It also contains an ethoxybenzoyl group and a methoxy group attached to the quinoline core, and a morpholinyl group attached to the 4-position of the quinoline.


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The presence of the morpholine ring may also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, quinolines are planar molecules that can participate in pi-stacking interactions. The presence of the morpholine ring, ethoxy, and methoxy groups may increase the compound’s solubility.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinoline derivatives, including those similar to the specified compound, are known for their applications as efficient fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors has also been noted, underlining their importance in the development of new, more sensitive, and selective compounds for scientific research (Aleksanyan & Hambardzumyan, 2013).
  • The synthesis and practical applications of 3-substituted octahydrobenzo[g]quinolines as intermediates for pharmaceutically active compounds demonstrate the relevance of such compounds in the development of novel pharmaceuticals. A short and efficient synthesis pathway suitable for large-scale manufacturing emphasizes the industrial and research importance of these compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Biological Activities

  • The exploration of quinoline derivatives for their antimicrobial activities has led to the synthesis of various 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds have shown moderate activities against a wide range of selected organisms, indicating their potential in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
  • In another study, quinoline derivatives have been investigated for their anti-inflammatory and analgesic properties, showcasing the diverse therapeutic potential of these compounds in medical research and pharmaceutical development (Sharada, Ratna, & Rao, 1987).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoline derivatives exhibit antimicrobial, antifungal, and antitumor activities. The morpholine ring is often used in drugs that target the central nervous system .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially modifying its structure to improve its activity or reduce side effects .

Properties

IUPAC Name

(4-ethoxyphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4.ClH/c1-3-29-17-6-4-16(5-7-17)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRLDLLZZIDZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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